Unique Regiochemistry Defines Reactivity and Application Niche
The target compound features a 4-fluoro substituent adjacent to a 3-carbaldehyde on a biphenyl system . This arrangement is distinct from its common regioisomers, such as 4'-fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1) where the fluorine is on the unsubstituted ring, and 3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 400750-63-2) which has a different aldehyde position . The unique adjacency of the electron-withdrawing fluorine to the reactive aldehyde site is expected to influence both its own reactivity in nucleophilic additions and the electronic properties of resulting compounds. This specific substitution pattern is critical for patent claims covering related structures as intermediates for pharmaceuticals, where even minor regioisomeric changes invalidate a synthesis route or produce inactive molecules [1].
| Evidence Dimension | Regioisomeric structure and substitution pattern |
|---|---|
| Target Compound Data | 4-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (Fluorine at position 4, aldehyde at position 3) |
| Comparator Or Baseline | 4'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde (CAS 164334-74-1) and 3'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 400750-63-2) |
| Quantified Difference | N/A (Qualitative difference in substitution pattern) |
| Conditions | Chemical structure analysis |
Why This Matters
For procurement, this unique regioisomer is non-substitutable with its isomers; ordering the wrong CAS number will derail a specific, patented synthetic pathway and result in a different final product.
- [1] Daikin Industries, Ltd. (2014). EP2853523A1: Process for producing fluorine-containing biaryl compound. View Source
